Sortilin Binding Affinity: D‑Leucine Conjugate vs. L‑Leucine Enantiomer (AF40431) in Scintillation Proximity Assay
The D‑leucine congener (designated compound 1h) was directly compared with the L‑leucine enantiomer AF40431 in a ³H‑neurotensin displacement scintillation proximity assay (SPA). AF40431 inhibited neurotensin binding with an IC₅₀ of 4.4 µM and a Kd of 0.7 µM, whereas the D‑enantiomer displayed no measurable activity up to 50 µM [1]. The racemic mixture (1a) showed activity identical to AF40431, confirming that all binding affinity resides exclusively in the L‑enantiomer [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC₅₀) for ³H‑neurotensin displacement from sortilin |
|---|---|
| Target Compound Data | > 50 µM (inactive) |
| Comparator Or Baseline | AF40431 (L‑leucine enantiomer): IC₅₀ = 4.4 µM; Kd (ITC) = 0.7 µM |
| Quantified Difference | > 11‑fold reduction in potency; complete loss of measurable binding |
| Conditions | SPA with 150 nM sortilin, 5 nM ³H‑neurotensin, pre‑incubation 30 min; ITC at 25 °C in PBS pH 7.4 with 4% DMSO |
Why This Matters
For a user needing a sortilin‑binding probe, procuring the D‑enantiomer instead of AF40431 would yield a negative control, not an active ligand; this evidence defines the exact functional boundary between the two stereoisomers.
- [1] Andersen, J. L., Lindberg, S., Langgård, M., Maltesen, R. G., Quistgaard, E. M., & Thirup, S. (2014). Identification of the first small-molecule ligand of the neuronal receptor sortilin and structure determination of the receptor–ligand complex. Acta Crystallographica Section D, 70(2), 347–358. View Source
